(4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, followed by cyclization to form the dioxolane ring.
Reaction Conditions:
Reagents: 2,2-dimethyl-1,3-propanediol, propargyl bromide, base (e.g., sodium hydroxide)
Solvent: Toluene or another suitable organic solvent
Temperature: Room temperature to moderate heating
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the alkyne group can yield the corresponding alkane.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Palladium catalysts and copper co-catalysts in the presence of a base for Sonogashira coupling.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted dioxolanes.
Scientific Research Applications
Chemistry
In organic synthesis, (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its ability to form stable complexes with metal ions makes it useful in the development of diagnostic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the propynyl group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains an alkene group instead of an alkyne, leading to different reactivity patterns.
2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxane: Similar structure but with a six-membered ring, affecting its chemical properties.
Uniqueness
(4S)-2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the propynyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
141352-76-3 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.